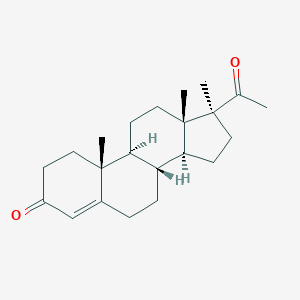

17-Methylprogesterone

描述

Historical Context of Progestin Discovery and 17α-Methylprogesterone's Significance

The journey into the world of synthetic steroids was significantly shaped by the discovery and understanding of progesterone (B1679170), a pivotal hormone in the female reproductive system. nih.gov The early 20th century marked a period of intense research in endocrinology, leading to the isolation and characterization of ovarian steroid hormones like estrogen and progesterone. nih.gov Progesterone, initially termed 'progestin' for its progestational activity, was isolated in 1934. nih.govmdpi.com This breakthrough laid the groundwork for the chemical synthesis and exploration of related compounds with hormonal effects.

Among the earliest derivatives of progesterone to show significant progestogenic activity was 17α-methylprogesterone (17α-MP). wikipedia.org Synthesized and characterized in 1949, 17α-MP, along with ethisterone (B1671409) (1938) and 19-norprogesterone (B1209251) (1951), was at the forefront of progesterone derivative research. wikipedia.org A key finding in 1949 revealed that 17α-methylprogesterone possessed twice the progestogenic activity of progesterone when administered parenterally. handwiki.orgwikipedia.org This discovery was a landmark, sparking renewed and vigorous interest in 17α-substituted derivatives of progesterone as a promising new class of progestins. wikipedia.orghandwiki.orgwikipedia.org Although 17α-methylprogesterone itself was never commercialized, its enhanced potency compared to the parent compound highlighted the potential of chemical modification to improve the therapeutic properties of steroids. wikipedia.org

Role of 17α-Methylprogesterone in the Development of Synthetic Progestins

The discovery of 17α-methylprogesterone's heightened activity was a direct catalyst for the development of a wide array of synthetic progestins. wikipedia.org It demonstrated that modifications at the 17α-position of the progesterone molecule could significantly enhance its biological activity. This spurred researchers to explore further substitutions at this position, leading to the synthesis of highly successful and widely used progestins. wikipedia.orghandwiki.org

Following the pivotal findings on 17α-methylprogesterone, a cascade of discoveries occurred. In 1953, hydroxyprogesterone (B1663944) acetate (B1210297) and hydroxyprogesterone caproate were synthesized, and subsequently introduced for medical use in 1956 and 1957, respectively. wikipedia.org The development of medroxyprogesterone (B1676146) acetate followed in 1957, with its introduction in 1959. wikipedia.org Furthermore, derivatives of 17α-methylprogesterone itself were developed and marketed, including medrogestone (B1676145) (1966) and the 19-norprogesterone derivatives demegestone (B1670234) (1974), promegestone (B1679184) (1983), and trimegestone (B1683257) (2001). wikipedia.org The synthesis of other related compounds, such as 17α-bromo-6α-methylprogesterone and 11-dehydro-17α-methylprogesterone, further illustrates the extensive research inspired by the initial findings on 17α-methylprogesterone. cdnsciencepub.comresearchgate.netacs.org

The research also delved into understanding the structure-activity relationship of these new compounds. For instance, crystallographic studies on 17-hydroxy-6-alpha-methylprogesterone helped to elucidate the conformational changes in the steroid's A-ring induced by various substituents, providing insights into their interaction with the progesterone receptor. nih.gov

Interactive Data Table: Key Synthetic Progestins and their Year of Discovery/Introduction

| Compound | Year of Synthesis/Discovery | Year of Introduction |

| Ethisterone | 1938 | |

| 17α-Methylprogesterone | 1949 | Never Marketed |

| 19-Norprogesterone | 1951 | |

| Hydroxyprogesterone Acetate | 1953 | 1957 |

| Hydroxyprogesterone Caproate | 1953 | 1956 |

| Medroxyprogesterone Acetate | 1957 | 1959 |

| Medrogestone | 1966 | |

| Demegestone | 1974 | |

| Promegestone | 1983 | |

| Trimegestone | 2001 |

Structure

3D Structure

属性

CAS 编号 |

1046-28-2 |

|---|---|

分子式 |

C22H32O2 |

分子量 |

328.5 g/mol |

IUPAC 名称 |

(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |

InChI 键 |

UFIQEZHBGZCWRS-QZKGNRECSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |

手性 SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |

规范 SMILES |

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |

产品来源 |

United States |

Molecular Mechanisms of Action and Receptor Interactions

Progestogenic Activity and Agonism of Progesterone (B1679170) Receptors (PR)

17-Methylprogesterone exhibits progestogenic activity primarily through its function as an agonist of progesterone receptors (PRs). Like the endogenous hormone progesterone, 17-Methylprogesterone binds to and activates these receptors, which are ligand-activated transcription factors. wikipedia.orgnih.gov This activation is a critical step in mediating the physiological effects characteristic of progestins.

Comparative Binding Affinities to Nuclear Progesterone Receptors (nPR)

The affinity of 17-Methylprogesterone for the two main isoforms of the nuclear progesterone receptor, PR-A and PR-B, is a key determinant of its potency. wikipedia.orgnih.gov While specific quantitative data for 17-methylprogesterone's binding affinity is not extensively detailed in the provided search results, the binding characteristics of structurally similar progestins provide valuable context. For instance, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), a synthetic 17α-hydroxyprogesterone derivative, is known to bind with high affinity to the progesterone receptor. physiology.orgnih.gov The addition of a methyl group at the C6 position and acetylation at C17, as seen in MPA, significantly enhances progestational activity compared to 17α-hydroxyprogesterone. tandfonline.com

Comparative Binding Affinities of Progestins to Nuclear Progesterone Receptors (nPR)

| Compound | Relative Binding Affinity for nPR (Compared to Progesterone) |

|---|---|

| Progesterone | 100% |

| Medroxyprogesterone Acetate (MPA) | High |

| 17α-hydroxyprogesterone | Low |

Interaction with Membrane Progesterone Receptor Alpha (mPRα)

Beyond the classical nuclear receptors, progestins can also exert rapid, non-genomic effects through membrane-bound progesterone receptors (mPRs). wikipedia.orgnih.gov These receptors belong to the progestin and adipoQ receptor (PAQR) family. wikipedia.org The alpha subtype, mPRα (also known as PAQR7), is a key mediator of these rapid signaling events. wikipedia.orgnih.gov Upon progestin binding, mPRs can couple to G proteins, typically inhibitory G proteins (Gi), to modulate intracellular signaling cascades. nih.gov While direct binding data for 17-methylprogesterone to mPRα is not specified in the search results, the steroid specificity of mPRs has been characterized. These receptors show high affinity for progesterone and certain synthetic progestins, while having low affinity for other steroids like testosterone (B1683101), estradiol, and cortisol. nih.gov

Ligand-Dependent Transactivation of Progesterone Responsive Genes

The binding of 17-Methylprogesterone to nuclear progesterone receptors initiates a process of ligand-dependent transactivation. This involves the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex, which then modulates the rate of transcription of progesterone-responsive genes. nih.gov The specific genes regulated by this process are diverse and play roles in various physiological functions, including the regulation of the menstrual cycle and maintenance of pregnancy. physiology.org For example, progestin treatment in breast cancer cell lines has been shown to increase the uptake of glucose and 18F-Fluorodeoxyglucose (FDG), a process that requires both transcription and translation, indicating the regulation of genes involved in glucose metabolism. oup.com The specific profile of genes transactivated by 17-Methylprogesterone will depend on the cellular context and the relative expression of PR-A and PR-B isoforms.

Interactions with Other Steroid Hormone Receptors

The biological effects of 17-Methylprogesterone are not solely mediated by progesterone receptors. Like many synthetic progestins, it can exhibit "off-target" effects by interacting with other members of the steroid hormone receptor superfamily.

Glucocorticoid Receptor (GR) Binding and Agonism/Antagonism

Relative Binding Affinities of Progestins to the Glucocorticoid Receptor (GR)

| Compound | Relative Binding Affinity for GR |

|---|---|

| Dexamethasone | 100% |

| Medroxyprogesterone Acetate (MPA) | Moderate to High |

| Progesterone | Low |

Intracellular Signaling Pathway Modulation

Effects on Adhesion Molecule Expression

The expression of adhesion molecules on the surface of vascular endothelial cells is a critical initial step in the process of inflammation and atherosclerosis. These molecules facilitate the adhesion and migration of leukocytes from the bloodstream into the vascular wall. Various progestins have been shown to exert differential effects on the expression of key adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin.

Vascular Cell Adhesion Molecule-1 (VCAM-1): Natural progesterone has demonstrated an inhibitory effect on the expression of VCAM-1. In studies using human umbilical vein endothelial cells (HUVECs), progesterone has been shown to significantly inhibit the tumor necrosis factor-alpha (TNF-α)-activated expression of both VCAM-1 protein and its corresponding mRNA. ahajournals.orgnih.gov This inhibitory action is believed to be mediated through the progesterone receptor (PR), as a synthetic PR agonist also suppressed VCAM-1 expression. ahajournals.orgnih.gov The mechanism appears to involve the inhibition of the transcription factor nuclear factor-kappaB (NF-κB), which is crucial for the inducible expression of VCAM-1. ahajournals.orgnih.gov

Intercellular Adhesion Molecule-1 (ICAM-1): The influence of progestins extends to ICAM-1, another key adhesion molecule. Progesterone has been shown to markedly decrease the lipopolysaccharide (LPS)-induced expression of ICAM-1 in human endothelial cells. oup.comnih.gov Similarly, MPA has also been found to be a potent inhibitor of ICAM-1 expression. oup.com When used in combination with estradiol, both progesterone and MPA can act in an additive manner to potentiate the inhibition of ICAM-1 expression. oup.com However, some studies have reported that MPA can increase the mRNA expression of ICAM-1. tandfonline.com

The synthetic progestin Dienogest (DNG) appears to have a neutral effect on ICAM-1 expression. Unlike MPA, DNG did not alter the mRNA or cell-surface expression of ICAM-1 in HUVECs. tandfonline.comdocumentsdelivered.comnih.gov

E-selectin: E-selectin is another important adhesion molecule involved in the initial tethering of leukocytes to the endothelium. Research on the effects of progestins on E-selectin has yielded varied results. Some studies have shown that MPA treatment can lead to an increase in both mRNA and protein expression of E-selectin. nih.gov Conversely, in postmenopausal women receiving estrogen, the addition of MPA was associated with a significant reduction in E-selectin concentrations. ahajournals.org Dienogest, in contrast to MPA, has been shown to not alter the mRNA expression of E-selectin. tandfonline.comtandfonline.com

The differential effects of various progestins on adhesion molecule expression highlight the complexity of their actions on the vascular endothelium. These differences are likely attributable to their unique affinities for progesterone, androgen, and glucocorticoid receptors, as well as their distinct downstream signaling pathways. oup.comlktlabs.com

Interactive Data Table: Effects of Progestins on Adhesion Molecule Expression

| Compound | Adhesion Molecule | Cell Type | Stimulus | Observed Effect | Citation(s) |

| Progesterone | VCAM-1 | HUVEC | TNF-α | Inhibition of protein and mRNA expression | ahajournals.orgnih.gov |

| Progesterone | ICAM-1 | HUVEC | LPS | Marked decrease in expression | oup.com |

| Progesterone | VCAM-1 & ICAM-1 | HIAEC | IL-1β | Decreased expression (not statistically significant alone) | nih.gov |

| Medroxyprogesterone Acetate (MPA) | VCAM-1 | HUVEC | TNF-α | No inhibition | ahajournals.orgnih.gov |

| Medroxyprogesterone Acetate (MPA) | VCAM-1 & ICAM-1 | HUVEC | LPS | Potent inhibition of expression | oup.com |

| Medroxyprogesterone Acetate (MPA) | ICAM-1 & E-selectin | HUVEC | IL-1β | Increased mRNA expression | tandfonline.com |

| Medroxyprogesterone Acetate (MPA) | E-selectin, P-selectin, ICAM-1 | HUVEC | - | Increased protein expression | nih.gov |

| Medroxyprogesterone Acetate (MPA) | VCAM-1, ICAM-1, E-selectin | Postmenopausal Women | - | Significant reduction (with CEE) | ahajournals.org |

| Dienogest (DNG) | ICAM-1 & E-selectin | HUVEC | IL-1β | No change in mRNA expression | tandfonline.comnih.govtandfonline.com |

| Dienogest (DNG) | VCAM-1 & ICAM-1 | HUVEC | IL-1β | No effect on expression | documentsdelivered.com |

HUVEC: Human Umbilical Vein Endothelial Cells; HIAEC: Human Iliac Artery Endothelial Cells; TNF-α: Tumor Necrosis Factor-alpha; LPS: Lipopolysaccharide; IL-1β: Interleukin-1 beta; CEE: Conjugated Equine Estrogen.

Structure Activity Relationship Sar Studies

Impact of 17α-Alkylation on Progestogenic Potency and Receptor Binding

The C-17 position of the progesterone (B1679170) molecule is a critical site for modification, and substitutions at the 17α-position significantly influence progestogenic activity. The introduction of a hydroxyl group at the 17α-position to form 17α-hydroxyprogesterone (17-OHP) results in a dramatic loss of hormonal activity and affinity for the progesterone receptor. nih.gov Studies have shown that the relative binding affinity of 17-OHP for the PR is merely 1% of that of progesterone. nih.gov

However, further modification of this hydroxyl group can restore and even enhance activity. For instance, the observation that 17α-Methylprogesterone (17α-MP) possessed a two-fold improved potency relative to progesterone spurred renewed interest in 17α-substituted derivatives. wikipedia.org Esterification of the 17α-hydroxyl group, as seen in 17α-hydroxyprogesterone caproate (17-OHPC), significantly increases binding affinity. The relative binding affinity of 17-OHPC for the progesterone receptor is about 26–30% that of progesterone, a substantial increase from its non-esterified precursor. nih.gov Similarly, acetylation at the C-17α position is known to increase both ligand binding affinity and transcriptional activity. nih.gov This demonstrates that the nature of the alkyl or acyl group at the 17α-position is a key determinant of progestogenic potency.

Relative Binding Affinity of 17α-Substituted Progesterone Derivatives for the Progesterone Receptor (PR)

| Compound | Substitution at 17α-position | Relative Binding Affinity (%) (Progesterone = 100%) |

|---|---|---|

| Progesterone | -H | 100 |

| 17α-Hydroxyprogesterone (17-OHP) | -OH | 1 nih.gov |

| 17α-Hydroxyprogesterone caproate (17-OHPC) | -O-CO-(CH₂)₄CH₃ | 26-30 nih.gov |

Influence of Methylation at Other Positions (e.g., C-2, C-6α, C-16, C-18, C-19) on Receptor Binding Profiles

Methylation at various other positions on the progesterone steroid nucleus also profoundly affects its interaction with the progesterone receptor and its biological activity.

C-6α Methylation : The addition of a methyl group at the C-6α position generally enhances progestational activity. A prime example is Medroxyprogesterone (B1676146) acetate (B1210297) (MPA), which is 6α-methyl-17α-acetoxyprogesterone. MPA exhibits a significantly higher affinity for the progesterone receptor compared to progesterone itself. researchgate.nettermedia.pl This modification improves both bioavailability and progestagenic activity. termedia.pl

C-18 Methylation : Modifications at the C-18 position can also yield potent progestins. For instance, 18a-methylprogesterone has been shown to bind to the nuclear progesterone receptor and displays a higher affinity for the membrane progesterone receptor (mPRα) than progesterone. nih.gov

C-19 Demethylation (Norprogesterones) : The removal of the methyl group at C-19 (technically C-10) to create 19-norprogesterone (B1209251) results in a potent progestogen with a high affinity for the progesterone receptor. nih.govwikipedia.org In fact, 19-norprogesterone was found to possess 4- to 8-fold the progestational activity of progesterone in early studies. wikipedia.org Further modifications on this scaffold, such as the synthesis of 19a-methylprogesterone, have also yielded compounds with high affinity for progesterone receptors. nih.gov

While extensive data exists for positions 6, 18, and 19, specific research findings on the direct effects of methylation at the C-2 and C-16 positions of the progesterone molecule are less documented in the available literature.

Impact of Methylation/Modification at Various Positions on Progesterone Receptor Affinity

| Modification | Example Compound | Effect on Progesterone Receptor (PR) Affinity/Activity |

|---|---|---|

| 6α-Methylation | Medroxyprogesterone acetate | Higher affinity for PR compared to progesterone. researchgate.nettermedia.pl |

| 18a-Methylation | 18a-Methylprogesterone | Binds to nuclear PR; higher affinity for membrane PRα than progesterone. nih.gov |

| 19-Demethylation | 19-Norprogesterone | High affinity for PR; 4- to 8-fold the activity of progesterone. nih.govwikipedia.org |

| 19a-Methylation | 19a-Methylprogesterone | High affinity for progesterone receptors. nih.gov |

Steric and Electronic Effects of Substituents on Biological Activity

The biological activity of progesterone derivatives is governed by the steric and electronic properties of their substituents. These properties dictate how the molecule fits into the receptor's ligand-binding pocket and the nature of the intermolecular forces that stabilize the ligand-receptor complex.

Steric Effects: The size and shape of a substituent (its steric bulk) are critical. Substitutions at the 17α position are a clear example; while a small hydroxyl group drastically reduces affinity, larger ester groups can significantly improve it. nih.gov Conversely, substitutions at the 17α position are generally not well-tolerated for binding to the membrane progesterone receptor (mPRα) due to steric hindrance. nih.gov The addition of a methyl group at C-6α enhances activity, suggesting its importance resides in its steric character, which may induce a more favorable conformation of the steroid A-ring for receptor binding.

Electronic Effects: The electronic nature of a substituent influences hydrogen bonding and other electrostatic interactions within the receptor pocket. The 3-keto and 20-keto oxygen atoms on the progesterone scaffold are essential for binding to both nuclear and membrane progesterone receptors, as they act as hydrogen bond acceptors. nih.gov The introduction of electronegative atoms or groups can modulate binding affinity. For example, the addition of an ethynyl (B1212043) group at C-17 on the testosterone (B1683101) skeleton, a related steroid, enhances progestational activity while reducing androgenic effects, highlighting a key electronic modification.

Conformational Analysis and Receptor Interactions

Upon binding a ligand, the progesterone receptor undergoes a critical conformational change. This change is essential for the subsequent steps in its biological action, including dimerization and binding to specific DNA sequences known as progesterone response elements (PREs). thermofisher.com The specific structure of the ligand dictates the precise nature of this conformational change, which in turn determines whether the resulting complex will activate (agonism) or inhibit (antagonism) gene transcription.

Agonist ligands like progesterone induce a specific structural rearrangement in the receptor that facilitates the recruitment of co-activator proteins. Antagonists, on the other hand, induce a different conformation that may prevent co-activator binding or instead promote the binding of co-repressor proteins.

Crystallographic studies of the PR ligand-binding domain reveal that the binding pocket is flexible and can adapt to accommodate substituents of varying sizes. For example, the pocket can expand to fit larger groups at the 17α position through local shifts of the protein's main chain and changes in the rotational position (rotamer conformation) of nearby amino acid side chains. rcsb.org These ligand-specific alterations result in different binding pocket volumes, yet critical interactions required for an active receptor conformation are maintained. rcsb.org This flexibility is fundamental to the receptor's ability to bind a diverse range of synthetic progestins, each capable of inducing a unique conformational state and, consequently, a distinct biological response.

Metabolic Pathways and Enzyme Kinetics

Hepatic Metabolism of 17-Methylprogesterone Derivatives

The liver is the principal site for the metabolism of 17-methylprogesterone derivatives. pfizermedical.comdroracle.ai Following oral administration, these compounds are extensively metabolized in the liver through a series of Phase I reactions. pfizermedical.com The primary metabolic pathway is hydroxylation, which introduces hydroxyl groups onto the steroid structure, increasing its water solubility and facilitating subsequent conjugation and excretion. pfizermedical.com

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A7) in Metabolism

The rate of MPA metabolism correlates significantly with CYP3A4 activity (specifically, triazolam α-hydroxylase activity) across different human liver samples. aacrjournals.org

Potent and specific inhibitors of CYP3A4, such as ketoconazole, strongly inhibit MPA metabolism. aacrjournals.orgnih.gov

Antibodies raised against CYP3A have been shown to inhibit the majority of MPA disappearance in microsomal incubations. aacrjournals.orgnih.gov

Studies using a panel of 12 recombinant human CYP enzymes demonstrated that only CYP3A4 exhibited significant metabolic activity towards MPA. aacrjournals.orgnih.gov

While CYP3A4 is the primary enzyme in adult humans, preclinical studies in rats suggest that CYP3A1 is the main catalyst for MPA metabolism in that species. nih.gov There is no specific evidence detailing the role of CYP3A7, a major fetal hepatic P450 enzyme, in the metabolism of MPA.

Metabolite Identification and Characterization in Preclinical Models

The characterization of metabolites is essential for understanding the complete disposition of a drug. In vitro studies using human liver microsomes have been pivotal in identifying the metabolic products of MPA. researchgate.netnih.gov After incubation of MPA with human liver microsomes and an NADPH-generating system, five primary metabolites (designated M-1 through M-5) were isolated using high-performance liquid chromatography (HPLC). researchgate.netnih.govpharmgkb.org

Subsequent structural analysis using liquid chromatography/mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy led to the identification of the three major metabolites. researchgate.netnih.govresearchgate.net

Table 1: Major Metabolites of Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) Identified in Human Liver Microsomes

| Metabolite ID | Tentative Structure |

|---|---|

| M-2 | 6β-hydroxy MPA |

| M-3 | 1β-hydroxy MPA |

Further investigation into the metabolic cascade revealed that M-1 and M-5 were likely subsequent products. researchgate.netnih.govpharmgkb.org M-1 was proposed to be 2β,6β-dihydroxy MPA, formed from the further metabolism of M-2 and M-4, while M-5 was identified as 1,2-dehydro MPA. researchgate.netnih.govpharmgkb.org

Enzyme kinetic studies in human liver microsomes have determined the parameters for the formation of the three main hydroxylated metabolites.

Table 2: Enzyme Kinetic Parameters for the Formation of Major MPA Metabolites

| Metabolite | Km (μM) | Vmax (pmol/min/mg) |

|---|---|---|

| 6β-hydroxy MPA (M-2) | 10.0 - 11.2 | 194 - 437 |

| 1β-hydroxy MPA (M-3) | 10.0 - 11.2 | 194 - 437 |

| 2β-hydroxy MPA (M-4) | 10.0 - 11.2 | 194 - 437 |

Data from studies in human liver microsomes show similar ranges for the three major metabolites. researchgate.netnih.gov

Preclinical studies using rat and minipig liver microsomes showed minimal species differences in the metabolic profile, suggesting these animals can serve as appropriate models for human pharmacokinetic studies. researchgate.netnih.gov

Resistance to Metabolic Degradation Compared to Natural Progesterone (B1679170)

A key feature of synthetic progestins like 17-methylprogesterone derivatives is their enhanced stability and resistance to metabolic degradation compared to endogenous progesterone. drugbank.com This resistance is a direct result of specific structural modifications designed to protect the molecule from rapid hepatic clearance.

Natural progesterone is quickly metabolized, leading to a short biological half-life. In contrast, derivatives like MPA are designed for improved pharmacokinetic properties. drugbank.com The structural features of MPA, specifically the presence of a 6α-methyl group and a 17-acetoxy group, make it more resistant to the metabolic processes that readily degrade natural progesterone. researchgate.net This increased stability leads to a longer duration of action and improved oral bioavailability, which are crucial for its therapeutic efficacy.

In Vitro Research Methodologies and Findings

Cell-Based Assays for Progestogenic Activity and Receptor Binding

In vitro cell-based assays are fundamental tools for characterizing the progestogenic activity of compounds like 17-hydroxyprogesterone derivatives and for understanding their interaction with progesterone (B1679170) receptors (PR). These methodologies allow for controlled investigation into receptor binding, transactivation, and the subsequent cellular responses.

Reporter gene assays are widely used to quantify the ability of a compound to activate a specific receptor and initiate gene transcription. In the context of progestogenic compounds, these assays typically involve cells that have been engineered to express progesterone receptors (PR-A or PR-B isoforms) and a reporter gene construct. This construct contains a promoter with progesterone response elements (PREs) linked to a gene encoding a measurable protein, such as luciferase.

When a progestin like Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) binds to the PR, the receptor-ligand complex translocates to the nucleus, binds to the PREs, and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the receptor.

Studies utilizing PR-negative T47D-Y breast cancer cells or HeLa cervical cancer cells, which are transfected with PR-A or PR-B expression vectors and a PRE-luciferase reporter, have demonstrated the progestogenic activity of MPA. nih.gov In these systems, MPA effectively activates transcription through both PR-A and PR-B isoforms. On PR-A in HeLa cells, MPA showed activity equivalent to the synthetic progestin R5020 at physiological concentrations and higher activity at pharmacological doses. nih.gov On PR-B, its transcriptional activity was comparable to or slightly lower than R5020 across all tested doses. nih.gov Such assays are crucial for determining the functional consequences of receptor binding and for screening compounds for progestogenic or anti-progestogenic effects. nih.gov

Competitive binding assays are employed to determine the affinity of a compound for a specific receptor relative to a known radiolabeled ligand. These assays typically use cytosolic preparations from tissues rich in the target receptor, such as the uterus. researchgate.netresearchgate.net The principle involves incubating the receptor preparation with a constant concentration of a high-affinity radiolabeled progestin (the "tracer") and varying concentrations of the unlabeled test compound.

The test compound competes with the radiolabeled ligand for binding to the progesterone receptor. The amount of radioactivity bound to the receptor is measured after separating the bound from the unbound tracer. A higher affinity of the test compound results in greater displacement of the radiolabeled ligand at lower concentrations.

The data are often used to calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the specific binding of the radiolabeled ligand. This value is inversely proportional to the binding affinity of the compound. Such methods have been used to simultaneously measure plasma levels of progesterone, 17-hydroxyprogesterone (17-OHP), and deoxycorticosterone. nih.gov These assays are critical for establishing the direct interaction between a compound and its receptor and for comparing the binding potencies of different steroids.

The effects of progestins are often studied in specific cell lines to understand their tissue-specific actions.

T47D cells : This human breast cancer cell line is a well-established model for studying progestin action because it expresses high levels of progesterone receptors. nih.govcreative-biogene.com In T47D cells, synthetic progestins have been shown to induce the expression of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme involved in steroid metabolism. nih.gov Studies have also demonstrated that progestin treatment can cause cell cycle arrest in T47D cells. oup.com Furthermore, research indicates that progestins like MPA can have a biphasic effect on T47D cell proliferation, with an initial stimulation followed by inhibition. researchgate.net

HUVEC cells : Human Umbilical Vein Endothelial Cells (HUVECs) are used to study the effects of hormones on the vascular endothelium. Research using HUVECs has shown that progesterone can inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1), an important factor in atherosclerosis. In contrast, Medroxyprogesterone acetate (MPA) did not show this inhibitory effect. ahajournals.org Other studies in HUVECs have found that MPA can attenuate the production of nitric oxide induced by estradiol. nih.gov MPA has also been shown to increase the expression of cell adhesion molecules on HUVECs, which may enhance the interaction between monocytes and the endothelium. oup.com

Hippocampal Neurons : The developing brain is sensitive to hormonal signals. In vivo studies on rats have explored the effects of developmental exposure to 17α-hydroxyprogesterone caproate (17-OHPC). This exposure was found to alter the mesocortical serotonin (B10506) pathway, which includes connections to the hippocampus. nih.gov Specifically, it decreased the density of serotonin transporter (SERT)-immunoreactive fibers in the medial prefrontal cortex, a key target of hippocampal projections, suggesting that progestins can have significant effects on neuronal development and plasticity. nih.gov

Cellular Responses and Physiological Effects

Following receptor binding and activation, progestins can elicit a wide range of cellular responses, including impacts on cell survival, death, and motility.

Progestins can significantly influence the balance between cell proliferation and apoptosis (programmed cell death), often in a cell-type and context-dependent manner.

In progesterone receptor-positive (PgR+) breast cancer cell lines like T47-D, Medroxyprogesterone acetate (MPA) has been shown to protect cells from apoptosis induced by serum starvation. nih.gov This protective effect was associated with the prevention of upregulation of the pro-apoptotic genes BAK1 and HRK. nih.gov Conversely, in endometrial cancer cell lines, MPA was found to inhibit cell growth in a concentration- and time-dependent manner and to induce apoptosis, as indicated by an increase in apoptosis rates and caspase-3 expression. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Progestins have been shown to modulate these processes.

In breast cancer models, progesterone has demonstrated an ability to inhibit the invasion and migration of cancer cells, and this effect can be independent of the progesterone receptor status. nih.gov The mechanism for this inhibition involves the de-phosphorylation of numerous kinases that regulate cellular invasion and migration. nih.gov Furthermore, progesterone treatment can suppress the migration and invasion of PR-positive breast cancer cells by downregulating the expression of specific non-coding RNAs like DSCAM-AS1. nih.gov

In other cancer models, such as adrenocortical carcinoma, progesterone has been found to reduce invasion, an effect mediated at least in part by a decrease in the activity and secretion of matrix metalloproteinase-2 (MMP2), an enzyme that degrades the extracellular matrix and facilitates cell invasion. mdpi.com The regulation of cell migration is a complex process involving the reorganization of the actin cytoskeleton and the modulation of cell adhesion. The loss of certain microRNAs, such as miR-96 and miR-183, has been implicated in promoting a more migratory and invasive phenotype in breast cancer cells, a process that can be reversed by restoring the expression of these microRNAs. plos.org

Influence on Cytoskeletal Remodeling (e.g., Actin Fibers)

Current scientific literature available through comprehensive searches does not provide specific data on the influence of 17-Methylprogesterone on cytoskeletal remodeling, including its effects on actin fibers. While studies have been conducted on related progestins, such as progesterone and medroxyprogesterone acetate, which indicate an influence on actin rearrangement and cell movement, similar investigations specifically targeting 17-Methylprogesterone have not been identified in the available research. Therefore, there are no specific findings to report on how 17-Methylprogesterone might modulate the structural and dynamic properties of the cytoskeleton.

Table 1: Influence of 17-Methylprogesterone on Cytoskeletal Remodeling

| Parameter | Observation | References |

|---|---|---|

| Actin Fiber Organization | Data not available | N/A |

| Formation of Protrusive Structures | Data not available | N/A |

| Actin-Binding Protein Modulation | Data not available | N/A |

Modulation of Intracellular Calcium Concentration

There is a lack of specific research investigating the direct effects of 17-Methylprogesterone on the modulation of intracellular calcium concentration. Studies on other progestogenic compounds have explored their impact on calcium signaling pathways; for instance, progesterone has been shown to potentiate calcium release through the IP3 receptor in neuronal cells. However, dedicated studies to determine whether 17-Methylprogesterone influences intracellular calcium levels, either by affecting ion channels, pumps, or intracellular stores, are not present in the current body of scientific literature.

Table 2: Modulation of Intracellular Calcium Concentration by 17-Methylprogesterone

| Cellular Effect | Findings | Research Model |

|---|---|---|

| Basal Intracellular Calcium Levels | Data not available | N/A |

| Calcium Influx | Data not available | N/A |

| Release from Intracellular Stores | Data not available | N/A |

Effects on Lymphocyte Subsets and Cytokine Production (e.g., Th1, Th17, Th22)

Detailed in vitro studies on the specific effects of 17-Methylprogesterone on lymphocyte subsets and the production of cytokines from Th1, Th17, and Th22 cells are not currently available in published research. While the immunomodulatory properties of other progestins, such as medroxyprogesterone acetate, have been a subject of investigation, showing effects on the cytokine profiles of these T helper cell subsets, similar research has not been extended to 17-Methylprogesterone. Consequently, there is no data to report on its potential to influence the differentiation or function of these key immune cells.

Table 3: Effects of 17-Methylprogesterone on Lymphocyte Subsets and Cytokine Production

| Lymphocyte Subset | Cytokine | Effect |

|---|---|---|

| Th1 | IFN-γ | Data not available |

| Th17 | IL-17 | Data not available |

| Th22 | IL-22 | Data not available |

Membrane Interactions: Effects on Lipid Bilayer Fluidity and Localization

Specific studies detailing the interaction of 17-Methylprogesterone with lipid bilayers, including its effects on membrane fluidity and its localization within the membrane, have not been identified in the scientific literature. Research on progesterone and some of its other derivatives has indicated that these molecules can be incorporated into lipid membranes, leading to alterations in the physical properties of the bilayer, such as fluidity. However, the specific biophysical interactions and localization patterns for 17-Methylprogesterone remain uninvestigated.

Table 4: Membrane Interactions of 17-Methylprogesterone

| Parameter | Method | Finding |

|---|---|---|

| Lipid Bilayer Fluidity | Data not available | Data not available |

| Membrane Localization | Data not available | Data not available |

| Effect on Phase Transition | Data not available | Data not available |

Animal Model Studies for Preclinical Investigation

Rodent Models for Investigating Hormonal Responses and Mechanisms

Rodent models, particularly rats and mice, are extensively used to dissect the hormonal and physiological effects of synthetic progestins due to their well-characterized reproductive cycles and the availability of genetic models.

Studies on Vascular Remodeling (e.g., Neointima Formation in Rat Carotid Artery)

Research in gonadectomized male and female Sprague-Dawley rats has explored the impact of Medroxyprogesterone (B1676146) acetate (B1210297) (MPA) on the vascular response to injury. Studies utilizing the balloon injury model of the rat carotid artery have shown that estrogen can inhibit the formation of neointima, the thickening of the innermost layer of a blood vessel that occurs in response to injury. nih.govnih.gov However, when MPA is administered alongside estrogen, it completely blocks this protective, antiproliferative effect. nih.govnih.gov Interestingly, MPA administered alone does not appear to significantly alter neointima formation compared to a vehicle. nih.govmdpi.com These findings suggest that while this synthetic progestin may not directly promote vascular injury, it can counteract the beneficial vascular effects of estrogen. nih.govnih.gov This interaction is significant as it is independent of changes in serum 17β-estradiol levels. nih.govnih.gov

Table 1: Effect of Medroxyprogesterone Acetate (MPA) on Neointima Formation in Rat Carotid Artery Injury Model

| Treatment Group | Effect on Neointima Formation | Interaction with Estrogen | Source |

|---|---|---|---|

| MPA alone | No significant alteration | N/A | nih.govmdpi.com |

| Estrogen alone | Inhibition of myointimal proliferation | N/A | nih.govnih.gov |

| MPA + Estrogen | Blocks the antiproliferative effects of estrogen | Antagonistic | nih.govnih.gov |

Investigations into Ovarian Follicular Development and Hormone Regulation (e.g., Mouse Ovary)

In mouse models, the combination of Medroxyprogesterone 17-acetate (MPA) and human menopausal gonadotropin (hMG) has been investigated for its effects on ovarian stimulation. nih.gov This combination has been shown to influence follicular development by modulating hormone levels and signaling pathways within the ovary. nih.gov Specifically, treatment with MPA plus hMG in female BALB/C mice led to an increase in follicle-stimulating hormone (FSH) levels and the number of antral follicles. nih.gov Conversely, levels of luteinizing hormone (LH), estradiol (E2), and progesterone (B1679170) (P) were decreased compared to a control group. nih.gov When compared to treatment with hMG alone, the MPA + hMG group exhibited reduced levels of FSH, LH, E2, and P. nih.gov These findings suggest a modulatory role of MPA in the hormonal control of ovarian function, potentially by influencing the PI3K/Akt/mTOR signaling pathway. nih.gov

Effects on Neurobiological Systems and Cognitive Function (e.g., GABAergic System in Rats)

Studies in aged ovariectomized rats have indicated that Medroxyprogesterone acetate (MPA) can impair cognitive function and alter the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. plos.orgnih.gov Research has shown that MPA treatment can lead to impairments in both learning and memory. nih.gov These cognitive deficits have been linked to changes in the levels of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing GABA. plos.orgnih.gov Specifically, MPA has been found to significantly decrease GAD levels in the hippocampus and increase them in the entorhinal cortex. nih.gov These findings suggest that MPA's detrimental effects on cognition may be mediated through its modulation of the GABAergic system in key brain regions associated with memory. plos.orgnih.gov Furthermore, research suggests that these cognitive impairments can be long-lasting, even after the compound is no longer detectable in the serum. plos.org

Table 2: Effects of Medroxyprogesterone Acetate (MPA) on the GABAergic System and Cognition in Rats

| Parameter | Observed Effect of MPA | Brain Region | Source |

|---|---|---|---|

| Cognitive Function | Impaired learning and memory | N/A | nih.gov |

| GAD Levels (GABA synthesizing enzyme) | Significant decrease | Hippocampus | nih.gov |

| GAD Levels (GABA synthesizing enzyme) | Significant increase | Entorhinal Cortex | nih.gov |

Modulation of Pituitary Tumor Growth and Hormone Production (e.g., MtTW15 Rat Models)

The MtTW15 rat pituitary tumor, a mammosomatotropic tumor line, serves as a model for studying hormonally responsive pituitary cancers. Research on this model has shown that Medroxyprogesterone acetate (MPA) can influence both tumor growth and hormone production. While the estrogen-induced MtTW15 tumor is hormonally autonomous, its growth and function are responsive to steroidal compounds like MPA. In both male and female tumor-bearing rats, MPA treatment led to significant increases in growth hormone (GH) production, while having minimal effect on prolactin (PRL) production. This is in contrast to 17β-estradiol, which inhibits GH production and promotes PRL production. These findings indicate that MPA can directly modulate the hormonal activity of pituitary tumor cells.

Analysis of Developmental Effects (e.g., Anogenital Distance in Offspring)

The anogenital distance (AGD), the distance between the anus and the genitals, is a sensitive marker for fetal androgen action. Exposure to certain substances during development can alter this distance, indicating endocrine disruption. Studies in rats have shown that neonatal exposure to Medroxyprogesterone acetate (MPA) can affect sexual differentiation. In female offspring that suckled from MPA-treated mothers, an increased anogenital distance was observed. This suggests a masculinizing effect of neonatal MPA exposure. Additionally, this exposure advanced the day of vaginal opening and, at autopsy, revealed an enlarged clitoris and reduced ovarian and adrenal weights.

Non-Human Primate Models for Systemic Effects and Mechanisms

Non-human primates, with their close physiological and reproductive similarities to humans, provide an invaluable model for assessing the systemic effects of synthetic progestins. Research in species like the rhesus macaque has provided insights into the behavioral and physiological consequences of Medroxyprogesterone acetate (MPA) administration. Studies have shown that MPA treatment can lead to a decrease in affiliative and sexual behaviors in female rhesus macaques during the breeding season. nih.gov However, it did not appear to increase aggressive behaviors in a way that would compromise social group stability. nih.gov Furthermore, in male cynomolgus monkeys, MPA has been shown to reduce sexual behavior, an effect that appears to be independent of the reduction in plasma testosterone (B1683101) levels, suggesting a direct action on the brain. plos.org Other research in rhesus macaques with endometriosis has indicated that MPA treatment may be associated with impaired glucoregulatory function.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques (HPLC, GC) Coupled with Mass Spectrometry (MS/MS, LC-MS/MS) for Quantification and Metabolite Profiling

Chromatographic techniques coupled with mass spectrometry represent the gold standard for the definitive identification and quantification of steroids like 17-Methylprogesterone. These methods offer high sensitivity, specificity, and the ability to analyze complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. When coupled with tandem mass spectrometry (MS/MS), they provide robust analytical platforms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely used method for determining progestins and their metabolites in biological samples. omicsonline.orgnih.gov This technique generally involves a liquid-liquid or solid-phase extraction of the analyte from the matrix, followed by separation on an HPLC column (commonly a C8 or C18 reversed-phase column) and detection by an MS/MS system. omicsonline.orgnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte and an internal standard. nih.govwaters.com The selectivity of UPLC-MS/MS methods allows for the chromatographic resolution of isobaric steroid intermediates, providing additional confidence in the results. waters.com

Gas chromatography-mass spectrometry (GC-MS) is another established method for steroid analysis. nih.gov For GC-MS analysis, steroids often require a derivatization step to increase their volatility and thermal stability. researchgate.net Following derivatization, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection. GC-MS/MS investigations have been crucial in identifying long-term metabolites of 17-methylated steroids in urine, which is vital for understanding their metabolic fate. researchgate.net

Metabolite profiling, a key aspect of understanding the biotransformation of 17-Methylprogesterone, is effectively carried out using LC-MS/MS. nih.govplos.org These metabolomic studies can identify and quantify a wide range of metabolites in a single chromatographic run, providing comprehensive insights into metabolic pathways. nih.govplos.orge-century.us For instance, a study on progesterone (B1679170) metabolism using LC-MS/MS successfully identified and quantified 16 different metabolites, demonstrating the power of this technique for detailed metabolic investigation. nih.govplos.org

Table 1: Overview of Chromatographic Mass Spectrometric Methods for Progestin Analysis

| Technique | Sample Preparation | Separation Column Example | Mobile Phase/Carrier Gas Example | Detection Mode | Key Advantages | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Reversed-phase C8 or C18 | Methanol/Water or Acetonitrile/Water gradients | Multiple Reaction Monitoring (MRM) | High sensitivity and specificity; no derivatization needed. | omicsonline.orgnih.govnih.gov |

| GC-MS/MS | LLE or SPE followed by derivatization (e.g., silylation) | Capillary column (e.g., DB-5ms) | Helium | MRM or Full Scan | Excellent separation efficiency; detailed structural information. | nih.govresearchgate.net |

Immunochemical Methods for Detection and Purification (e.g., ELISA, Immunoaffinity Purification)

Immunochemical methods are based on the highly specific binding interaction between an antibody and an antigen. These techniques are widely used for both the detection and purification of steroids.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical technique for quantifying steroids. ibl-international.comnih.gov Competitive ELISAs are frequently used for small molecules like 17-Methylprogesterone. diasource-diagnostics.combiovendor.com In this format, the steroid in a sample competes with a known amount of enzyme-labeled steroid for binding to a limited number of specific antibody sites, typically coated onto a microplate. ibl-international.combiovendor.com After a washing step to remove unbound components, a substrate is added, which reacts with the enzyme to produce a measurable color change. The intensity of the color is inversely proportional to the concentration of the steroid in the sample. diasource-diagnostics.combiovendor.com ELISAs are valued for their high throughput and sensitivity, though they can sometimes be affected by cross-reactivity from structurally similar steroids. nih.govnih.gov

Immunoaffinity purification is a powerful technique for isolating specific molecules from a complex mixture. nih.gov This method utilizes antibodies immobilized on a solid support (an affinity resin). nih.govias.ac.in When a sample containing the target steroid is passed through the column, the steroid is selectively bound by the antibodies. After washing away non-specifically bound components, the purified steroid can be eluted from the column by changing the pH or ionic strength of the buffer. nih.gov This technique can be used as a sample clean-up step before analysis by other methods, such as LC-MS/MS, to enhance sensitivity and reduce matrix effects. nih.gov

Table 2: Characteristics of a Steroid Competitive ELISA

| Parameter | Description | Reference |

|---|---|---|

| Principle | Competition between unlabeled antigen (from sample) and labeled antigen for a limited number of antibody binding sites. | ibl-international.combiovendor.com |

| Format | Typically performed in 96-well microtiter plates for high-throughput analysis. | diasource-diagnostics.com |

| Detection | Colorimetric, where absorbance is inversely proportional to the analyte concentration. | nih.govdiasource-diagnostics.com |

| Key Features | High sensitivity, relatively low cost, and suitability for screening large numbers of samples. | nih.gov |

| Potential Limitation | Antibody cross-reactivity with other structurally related steroids can lead to inaccurate results. | nih.gov |

Spectrophotometric Approaches in Steroid Analysis

Spectrophotometry is a classic analytical technique that measures the absorption of light by a substance. While often less sensitive and specific than mass spectrometric or immunochemical methods, spectrophotometric approaches can be simple, rapid, and cost-effective for the analysis of steroids, particularly in pharmaceutical formulations. sid.ir

The direct measurement of 17-Methylprogesterone by UV-Vis spectrophotometry is possible due to the presence of a chromophore (the α,β-unsaturated ketone in the A-ring of the steroid nucleus), which absorbs UV light. oup.com However, for enhanced specificity and sensitivity, or for steroids lacking strong chromophores, various chemical reactions are employed to produce colored derivatives that can be measured in the visible region of the spectrum. sid.irtandfonline.com For instance, a method for determining corticosteroids involves the oxidation of the steroid with iron (III) and subsequent complexation of the resulting iron (II) with potassium hexacyanoferrate (III), forming a colored complex that can be quantified. sid.ir Other methods may involve reactions with specific reagents like blue tetrazolium. nih.gov These methods are advantageous due to their simplicity and the wide availability of spectrophotometers. sid.ir

Table 3: Examples of Spectrophotometric Methods in Steroid Analysis

| Method Principle | Reagents | Wavelength of Measurement (λmax) | Application | Reference |

|---|---|---|---|---|

| Oxidation and Complexation | Iron (III), Potassium Hexacyanoferrate (III) | 780 nm | Quantification of corticosteroids in pharmaceutical formulations. | sid.ir |

| Derivative Formation (Azo Dye) | Acid hydrolysis, Iodine, Sulfanilic acid, N-(1-naphthyl)-ethylenediamine | 550 nm | Determination of steroid oximes. | tandfonline.com |

| Direct UV Measurement | None (measurement of native chromophore) | ~240 nm | Screening of anabolic steroids with α,β-unsaturated ketone structure. | oup.com |

常见问题

Basic: What validated analytical methods are recommended for quantifying 17-methylprogesterone in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity for steroid analysis. Key steps include:

- Sample preparation: Use solid-phase extraction (SPE) or protein precipitation to isolate 17-methylprogesterone from serum/plasma .

- Chromatographic separation: Employ a C18 column with gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to resolve structural analogs like medroxyprogesterone acetate .

- Quantification: Isotope-labeled internal standards (e.g., deuterated analogs) minimize matrix effects. Calibration curves should span clinically relevant ranges (e.g., 0.1–50 ng/mL) .

- Validation: Follow FDA/ICH guidelines for precision (CV <15%), accuracy (85–115%), and lower limit of quantification (LLOQ) .

Basic: How do immunoassays for 17-methylprogesterone compare to LC-MS/MS in cross-reactivity studies?

Methodological Answer:

Immunoassays (e.g., ELISA) may exhibit cross-reactivity with structurally similar steroids (e.g., 17-hydroxyprogesterone, progesterone). To assess interference:

- Spike-and-recovery experiments: Add known concentrations of analogs to pooled matrices and compare measured vs. expected values .

- Parallel testing: Analyze identical samples using both immunoassay and LC-MS/MS. Discrepancies >20% indicate significant cross-reactivity .

- Clinical context: Immunoassays are suitable for high-throughput screening but require confirmatory LC-MS/MS in cases of ambiguous results (e.g., congenital adrenal hyperplasia diagnosis) .

Advanced: What experimental designs are optimal for evaluating the stability of compounded 17-methylprogesterone formulations?

Methodological Answer:

For compounded products, stability studies should address:

- Storage conditions: Test accelerated degradation under heat (40°C), light (UV exposure), and humidity (75% RH) over 0–90 days .

- Preservative efficacy: Compare microbial growth in formulations with/without preservatives (e.g., benzyl alcohol) using USP <51> guidelines .

- Container compatibility: Assess adsorption to glass vs. plastic vials via recovery experiments after repeated freeze-thaw cycles .

- Statistical analysis: Use ANOVA to compare degradation rates across conditions, with post-hoc Tukey tests for pairwise differences .

Advanced: How should researchers resolve contradictions in pharmacokinetic data for 17-methylprogesterone across studies?

Methodological Answer:

Discrepancies in half-life, bioavailability, or metabolite profiles may arise from:

- Population heterogeneity: Stratify data by covariates (e.g., BMI, CYP3A4 genotype) using mixed-effects modeling .

- Dose-normalization: Adjust for differences in administered doses (e.g., mg/kg vs. fixed-dose regimens) .

- Meta-analysis: Pool data from multiple studies using random-effects models to quantify inter-study variability .

- In vitro-in vivo correlation (IVIVC): Validate findings using hepatocyte or microsomal assays to assess metabolic pathways .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in 17-methylprogesterone studies?

Methodological Answer:

- Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and Emax .

- Bayesian hierarchical models: Incorporate prior pharmacokinetic data to improve parameter estimation in small-sample studies .

- Sensitivity analysis: Test robustness by excluding outliers or adjusting covariates (e.g., age, renal function) .

- Power calculations: Use pilot data to determine sample sizes required for detecting clinically meaningful effects (e.g., α=0.05, β=0.2) .

Basic: What are the established diagnostic thresholds for 17-methylprogesterone in endocrine disorders?

Methodological Answer:

- Congenital adrenal hyperplasia (CAH): Basal serum levels >10 nmol/L (prepubertal) or >30 nmol/L (adults) suggest 21-hydroxylase deficiency. Confirm with ACTH stimulation tests .

- Polycystic ovary syndrome (PCOS): Levels >6 nmol/L in follicular phase may indicate adrenal hyperandrogenism. Combine with androstenedione and DHEA-S measurements .

- Critical note: Thresholds vary by assay; always reference method-specific cutoffs (e.g., LC-MS/MS vs. immunoassay) .

Advanced: How can researchers address batch-to-batch variability in 17-methylprogesterone reference standards?

Methodological Answer:

- Certified reference materials (CRMs): Source from accredited providers (e.g., NIST) with certificates of analysis .

- In-house validation: Perform purity checks via NMR or high-resolution MS and adjust concentrations accordingly .

- Inter-laboratory comparisons: Participate in proficiency testing programs (e.g., CAP surveys) to harmonize measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。